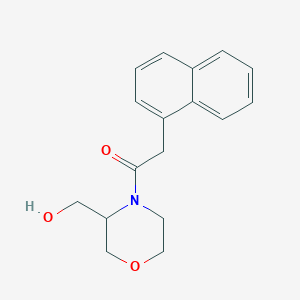

1-(3-(Hydroxymethyl)morpholino)-2-(naphthalen-1-yl)ethanone

Description

1-(3-(Hydroxymethyl)morpholino)-2-(naphthalen-1-yl)ethanone is a synthetic organic compound featuring a morpholine ring substituted with a hydroxymethyl group at the 3-position, linked to a naphthalen-1-yl-ethanone scaffold.

Properties

IUPAC Name |

1-[3-(hydroxymethyl)morpholin-4-yl]-2-naphthalen-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c19-11-15-12-21-9-8-18(15)17(20)10-14-6-3-5-13-4-1-2-7-16(13)14/h1-7,15,19H,8-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPWIOAPPQMNGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)CC2=CC=CC3=CC=CC=C32)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-(Hydroxymethyl)morpholino)-2-(naphthalen-1-yl)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene derivatives and morpholine.

Reaction Conditions: The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) and may require specific temperatures and catalysts to facilitate the reaction.

Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-(Hydroxymethyl)morpholino)-2-(naphthalen-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions can occur at the hydroxymethyl group or the naphthalene ring, using reagents like halogens or nucleophiles.

Scientific Research Applications

1-(3-(Hydroxymethyl)morpholino)-2-(naphthalen-1-yl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-(Hydroxymethyl)morpholino)-2-(naphthalen-1-yl)ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-(3-(Hydroxymethyl)morpholino)-2-(naphthalen-1-yl)ethanone, enabling a comparative analysis:

1-(3-Nitrophenyl)-2-morpholino-2-thioxoethanone (Compound 33) and 1-(4-Nitrophenyl)-2-morpholino-2-thioxoethanone (Compound 34)

- Structure : Replace the naphthalen-1-yl group with a nitro-substituted phenyl ring. The thioxo (C=S) group replaces the ketone oxygen.

- Synthesis: Derived from bromo-substituted ethanones via nucleophilic substitution with morpholine.

- The thioxo group may alter metabolic stability and binding interactions due to sulfur’s larger atomic radius and reduced hydrogen-bonding capacity.

1-(4-Morpholinophenyl)-2-phenyl-ethanone

- Structure: Morpholine is attached to a phenyl ring via a single bond, while the ethanone group is linked to a second phenyl.

- Synthesis: Prepared via silylated cyanohydrin intermediates and LDA-mediated reactions.

- Key Differences :

- Lacks the hydroxymethyl substitution on the morpholine, reducing hydrophilicity.

- The biphenyl system may enhance π-π stacking interactions compared to the naphthalene’s fused rings.

1-[3-Morpholino-5-(Trifluoromethyl)pyridin-2-yl]ethanone

- Structure: Pyridine core with trifluoromethyl and morpholino substituents.

- Molecular Formula : C₁₂H₁₃F₃N₂O₂ (MW: 274.24).

- Key Differences :

- The pyridine ring introduces nitrogen-based polarity, contrasting with the naphthalene’s all-carbon system.

- Trifluoromethyl groups enhance electronegativity and metabolic resistance, features absent in the target compound.

JWH-200: (1-(2-Morpholin-4-ylethyl)indol-3-yl)-Naphthalen-1-ylmethanone

- Structure: Combines a morpholine-ethyl-indole moiety with naphthalen-1-ylmethanone.

- Indole’s NH group provides additional hydrogen-bonding sites, unlike the hydroxymethyl-morpholino group.

(3-Methoxyphenyl)-Naphthalen-1-ylmethanone

- Structure: Methoxy-substituted phenyl instead of morpholino.

- CAS : 109251-88-9 (MW: 262.30).

- Key Differences: Methoxy groups are less polar than morpholino, reducing solubility in aqueous environments.

Structural and Functional Analysis Table

Biological Activity

1-(3-(Hydroxymethyl)morpholino)-2-(naphthalen-1-yl)ethanone is a chemical compound characterized by a morpholine ring with a hydroxymethyl group and a naphthalene moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound has the following structural formula:

- IUPAC Name : 1-[3-(hydroxymethyl)morpholin-4-yl]-2-naphthalen-1-ylethanone

- Molecular Formula : C17H19NO3

- CAS Number : 1421445-76-2

Biological Activity

Research into the biological activity of this compound indicates several promising avenues:

The compound interacts with specific molecular targets, which may include:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : The compound may act on various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Anticancer Properties

Several studies have indicated that derivatives of naphthalene compounds exhibit anticancer properties. For instance, research has shown that similar structures can inhibit cancer cell proliferation through mechanisms such as:

- Induction of apoptosis in cancer cells.

- Inhibition of tumor growth in vivo models.

Case Study 1: Antiproliferative Activity

A study published in Molecules evaluated the antiproliferative effects of various naphthalene derivatives, including those structurally related to this compound. The findings demonstrated that these compounds exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of cell cycle arrest and apoptosis.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| Compound B | A549 (Lung Cancer) | 8.0 | Cell cycle arrest |

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of morpholine-based compounds. Results indicated that this compound effectively inhibited specific kinases involved in cancer progression, leading to decreased cell viability in treated cultures.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves:

- Starting Materials : Naphthalene derivatives and morpholine.

- Reaction Conditions : Common solvents include tetrahydrofuran (THF). Catalysts may be required for optimal yields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.